molecular formula C10H15N4O3+ B14799665 1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B14799665
M. Wt: 239.25 g/mol
InChI Key: DROVQVDDPYBJLE-UHFFFAOYSA-N
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Description

1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a compound that belongs to the family of purine derivatives This compound is known for its unique structure, which includes a purine ring system substituted with hydroxypropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of the purine ring with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound

Scientific Research Applications

1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases and as a drug delivery agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:

    1-(2-hydroxyethyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione: This compound has a similar structure but with an ethyl group instead of a propyl group. It may have different chemical and biological properties due to the difference in the alkyl chain length.

    1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-6-one:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxypropyl group, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H15N4O3+

Molecular Weight

239.25 g/mol

IUPAC Name

1-(2-hydroxypropyl)-3,7-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C10H15N4O3/c1-6(15)4-14-9(16)7-8(11-5-12(7)2)13(3)10(14)17/h5-7,15H,4H2,1-3H3/q+1

InChI Key

DROVQVDDPYBJLE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O

Origin of Product

United States

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